molecular formula C6H4IN3O B13153158 7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B13153158
M. Wt: 261.02 g/mol
InChI Key: ZJUBAQZRGZSXID-UHFFFAOYSA-N
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Description

7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of an iodine atom at the 7th position and a triazolo ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of triazolo pyridinium tetrafluoroborates with rhodium or palladium complexes under mild basic conditions (e.g., triethylamine in tetrahydrofuran at room temperature) to afford the desired product . Another approach includes the nucleophilic displacement of chloromethyl derivatives with methyl amine followed by reaction with acid analogues in the presence of specific reagents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes can be optimized for industrial applications by adjusting reaction parameters such as temperature, pressure, and solvent systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under suitable conditions.

    Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of catalysts.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Catalysts like palladium or copper complexes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is unique due to the presence of the iodine atom, which can be selectively substituted, allowing for the synthesis of a wide range of derivatives. Its ability to form stable metal complexes also distinguishes it from other similar compounds.

Properties

Molecular Formula

C6H4IN3O

Molecular Weight

261.02 g/mol

IUPAC Name

7-iodo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one

InChI

InChI=1S/C6H4IN3O/c7-4-1-2-10-5(3-4)8-9-6(10)11/h1-3H,(H,9,11)

InChI Key

ZJUBAQZRGZSXID-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NNC2=O)C=C1I

Origin of Product

United States

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